4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-12-20(15(2)11-19(14)29-3)31(27,28)25-17-7-5-16(6-8-17)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVZPOYJQQLXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, followed by its coupling with a sulfonamide precursor. Common reagents used in these reactions include methoxybenzene, imidazole derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Compound A : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
- Core : Pyridine ring instead of imidazopyridazine.
- Sulfonamide : Attached to a simpler 4-methylbenzene ring.
- The methyl group may enhance lipophilicity but lacks the steric and electronic effects of methoxy substituents. This simpler structure likely results in lower target affinity compared to the target compound .
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring.
- Sulfonamide : Modified with fluorophenyl and chromen groups.
- Key Differences: The pyrazolopyrimidine core offers distinct electronic properties compared to imidazopyridazine. The target compound’s dimethyl and methoxy groups may offer a balance between lipophilicity and solubility .
Compound C : N-[5-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(Dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide ()
- Core: Imidazo[1,2-a]pyridine with pyrimidine and dimethylaminomethyl substituents.
- Sulfonamide : Methanesulfonamide (simpler than benzene sulfonamide).
- Key Differences: The imidazo[1,2-a]pyridine core differs in ring fusion position from imidazo[1,2-b]pyridazine, altering electronic distribution. The cyclopropylmethyl and dimethylamino groups enhance steric bulk and basicity, which may improve target engagement but reduce solubility. The target compound’s benzene sulfonamide and methoxy groups provide stronger hydrogen-bonding capacity .
Functional Group Impact on Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Imidazo[1,2-b]pyridazine (rigid, planar) | Pyridine (less planar) | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,2-a]pyridine |
| Sulfonamide Type | Benzene sulfonamide | Benzene sulfonamide | Benzene sulfonamide | Methanesulfonamide |
| Key Substituents | 2,5-Dimethyl, 4-methoxy, 6-methoxy | 4-Methyl | Fluoro, chromen-4-one | Cyclopropylmethyl, fluoro |
| Lipophilicity | Moderate (methoxy enhances polarity) | High (methyl dominant) | High (fluorine, chromen) | Moderate (polar groups) |
| Hypothesized Solubility | Moderate (methoxy reduces logP) | Low | Low (bulky chromen) | Moderate |
Biological Activity
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound possesses several notable structural elements:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Imidazo[1,2-b]pyridazinyl Moiety : Associated with a variety of biological targets and activities.
- Sulfonamide Group : Known for its role in various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may function as an enzyme inhibitor or receptor modulator. The binding of the compound to these targets can alter enzyme activity, leading to diverse biological effects such as anti-inflammatory and anticancer activities.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties. The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes, which could be beneficial in treating conditions like cancer and autoimmune diseases.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
-
In Vitro Studies : Various assays have demonstrated that this compound exhibits significant cytotoxicity against different cancer cell lines. For instance, IC50 values were reported in studies indicating effective concentrations for inhibiting cell growth.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 10.7 - Animal Models : In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of the compound. Administration of the compound resulted in reduced swelling and pain in models of induced inflammation.
- Mechanistic Studies : Docking studies have been employed to predict the binding affinity of the compound with various enzymes and receptors. These studies suggest that the imidazo[1,2-b]pyridazine moiety plays a crucial role in binding interactions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The presence of methoxy groups enhances solubility, potentially improving bioavailability.
- Distribution : The sulfonamide group may influence tissue distribution patterns.
- Metabolism : Preliminary data suggest that metabolic pathways may involve phase II bioconjugation reactions rather than cytochrome P450-mediated metabolism.
Q & A
Q. What are the typical synthetic routes for 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the imidazo[1,2-b]pyridazine core to the benzene-sulfonamide backbone.
- Methoxy group introduction via nucleophilic substitution or protecting-group strategies.
- Purification using column chromatography or recrystallization to isolate intermediates and the final product . Key challenges include controlling reaction pH and temperature to avoid side products, particularly during sulfonamide bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent placement .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
- HPLC with UV detection to assess purity (>95% typically required for biological studies) .
- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts inconsistent with expected structures)?
Contradictions may arise from tautomerism, rotameric forms, or impurities. Strategies include:
Q. What experimental design principles optimize the synthesis yield of this compound?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst selection : Palladium catalysts improve coupling efficiency in imidazo[1,2-b]pyridazine formation .
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes decomposition of thermally labile intermediates . Statistical tools (e.g., ANOVA) identify critical factors affecting yield .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Replace methoxy groups with halogens or alkyl chains to probe electronic/steric effects .
- Bioisosteric replacements : Swap the sulfonamide group with carboxamide or phosphonate to assess binding affinity .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Q. What strategies address contradictory biological activity data in different assay systems?
- Assay validation : Replicate results across orthogonal platforms (e.g., cell-free vs. cell-based assays) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain models .
- Membrane permeability studies : Evaluate compound uptake via PAMPA or Caco-2 assays to explain variability in cellular activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
